molecular formula C14H30N4OS B14344204 3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one CAS No. 94037-97-5

3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one

Cat. No.: B14344204
CAS No.: 94037-97-5
M. Wt: 302.48 g/mol
InChI Key: SCNOQOXLQDWFHU-UHFFFAOYSA-N
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Description

3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one is a complex organic compound with potential applications in various fields of chemistry and industry. This compound features a thiadiazole ring substituted with two bulky 3,3-dimethylbutan-2-ylamino groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one typically involves the reaction of 3,3-dimethylbutan-2-ylamine with a suitable thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino moieties.

Scientific Research Applications

3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one involves its interaction with specific molecular targets. The bulky amino groups may facilitate binding to enzymes or receptors, potentially inhibiting their activity. The thiadiazole ring can participate in various electronic interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,3-dimethylbutan-2-yl)amino)benzamide
  • 3,3-Dimethylbutane-2-ol
  • 4-bromo-N-(2,3-dimethylbutan-2-yl)aniline

Uniqueness

3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one is unique due to its specific substitution pattern on the thiadiazole ring. The presence of two bulky 3,3-dimethylbutan-2-ylamino groups distinguishes it from other similar compounds, potentially leading to unique reactivity and binding properties.

Properties

CAS No.

94037-97-5

Molecular Formula

C14H30N4OS

Molecular Weight

302.48 g/mol

IUPAC Name

3-N,4-N-bis(3,3-dimethylbutan-2-yl)-1-oxo-2,5-dihydro-1,2,5-thiadiazole-3,4-diamine

InChI

InChI=1S/C14H30N4OS/c1-9(13(3,4)5)15-11-12(18-20(19)17-11)16-10(2)14(6,7)8/h9-10,15-18H,1-8H3

InChI Key

SCNOQOXLQDWFHU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NC1=C(NS(=O)N1)NC(C)C(C)(C)C

Origin of Product

United States

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